Cas no 103908-05-0 (10H-Phenothiazine,10-[2-(4-propyl-1-piperazinyl)propyl]-)
![10H-Phenothiazine,10-[2-(4-propyl-1-piperazinyl)propyl]- structure](https://nl.kuujia.com/scimg/cas/103908-05-0x500.png)
103908-05-0 structure
Productnaam:10H-Phenothiazine,10-[2-(4-propyl-1-piperazinyl)propyl]-
10H-Phenothiazine,10-[2-(4-propyl-1-piperazinyl)propyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 10H-Phenothiazine,10-[2-(4-propyl-1-piperazinyl)propyl]-
- 10-[2-(4-propylpiperazin-1-yl)propyl]phenothiazine
- Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-
- 10-(2-(4-Propyl-1-piperazinyl)propyl)phenothiazine
- 10-[2-(4-propylpiperazin-1-yl)propyl]-10H-phenothiazine
- BRN 0043429
- 103908-05-0
- DTXSID70908665
-
- Inchi: InChI=1S/C22H29N3S/c1-3-12-23-13-15-24(16-14-23)18(2)17-25-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)25/h4-11,18H,3,12-17H2,1-2H3
- InChI-sleutel: UISWXTHNOGRXPK-UHFFFAOYSA-N
- LACHT: C(N1CCN(C(C)CN2C3=C(C=CC=C3)SC3C2=CC=CC=3)CC1)CC
Berekende eigenschappen
- Exacte massa: 367.20847
- Monoisotopische massa: 367.208
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 415
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- XLogP3: nothing
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 35Ų
Experimentele eigenschappen
- Dichtheid: 1.122
- Kookpunt: 507.6°Cat760mmHg
- Vlampunt: 260.8°C
- Brekindex: 1.602
- PSA: 9.72
- LogboekP: 4.64620
10H-Phenothiazine,10-[2-(4-propyl-1-piperazinyl)propyl]- Gerelateerde literatuur
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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3. Book reviews
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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